3-Fluoro-4-methylbenzoyl chloride
Overview
Description
3-Fluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methylbenzoyl chloride can be synthesized through the chlorination of 3-fluoro-4-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 3-fluoro-4-methylbenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to form 3-fluoro-4-methylbenzoic acid.
Reduction: The compound can be reduced to 3-fluoro-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are used to hydrolyze the compound.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used as the reducing agent
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
3-Fluoro-4-methylbenzoic acid: Formed from hydrolysis.
3-Fluoro-4-methylbenzyl alcohol: Formed from reduction
Scientific Research Applications
3-Fluoro-4-methylbenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes and receptors.
Material Science: It is used in the preparation of functionalized materials and polymers with specific properties.
Biological Studies: The compound is used in biochemical assays and studies to investigate enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the electron-withdrawing fluorine atom, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylbenzoyl chloride: Similar structure but with the positions of the fluorine and methyl groups reversed.
3-Fluoro-4-methylbenzoic acid: The carboxylic acid derivative of 3-fluoro-4-methylbenzoyl chloride.
3-Fluoro-4-methylbenzyl alcohol: The alcohol derivative obtained from the reduction of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and derivatives. The presence of both the fluorine atom and the methyl group influences its chemical behavior, making it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
3-fluoro-4-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWCZSXNEGNALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370548 | |
Record name | 3-Fluoro-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59189-97-8 | |
Record name | 3-Fluoro-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59189-97-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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